molecular formula C7H11NO4 B109749 4-Nitroheptanedial CAS No. 147189-43-3

4-Nitroheptanedial

Cat. No.: B109749
CAS No.: 147189-43-3
M. Wt: 173.17 g/mol
InChI Key: BFQQCOKRCLPJFF-UHFFFAOYSA-N
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Description

4-Nitroheptanedial is an organic compound with the molecular formula C7H11NO4. It is a yellow crystalline solid that is soluble in water and organic solvents. This compound belongs to the family of aldehydes and is characterized by the presence of a nitro group (-NO2) attached to the fourth carbon of the heptanedial chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitroheptanedial can be synthesized through various organic synthesis methods. One common method involves the nitration of heptanedial using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Nitroheptanedial undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium dithionite, zinc, or iron in concentrated hydrochloric acid.

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Sodium dithionite, zinc, iron, concentrated hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Reduction: 4-Aminoheptanedial.

    Oxidation: 4-Nitroheptanoic acid.

    Substitution: Various substituted heptanedial derivatives.

Scientific Research Applications

4-Nitroheptanedial has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-nitroheptanedial involves its interaction with biological molecules through its nitro and aldehyde functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

    4-Nitroheptanoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.

    4-Nitrooctanedial: Similar in structure but with an additional carbon in the chain.

    4-Nitrophenol: Contains a nitro group attached to a phenol ring, differing in its aromatic nature.

Uniqueness: 4-Nitroheptanedial is unique due to its dual functional groups (nitro and aldehyde) on a linear aliphatic chain, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-nitroheptanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-5-1-3-7(8(11)12)4-2-6-10/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQQCOKRCLPJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCC=O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449167
Record name 4-nitroheptanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147189-43-3
Record name 4-nitroheptanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium 1,7-dihydroxy-4-nitro-heptane-1,7-disulfonate, 9, (219 g, 0.57 mol) in methylene chloride (1.6 L) was added a solution of glyoxylic acid (160 g, 1.7 mol) and sodium bicarbonate (150 g, 1.78 mol) in water (2 L). The resulting mixture was stirred at room temperature for 30 to 60 minutes until all solids were dissolved. The organic layer was split and the aqueous layer was extracted with methylene chloride twice (2×400 ml). Combined extracts were then concentrated to give a colorless oil. The product was carried to next step without further purification. Yield: 85 g, 86%. 1H NMR (400 MHz, CDCl3) δ 2.09-2.24 (m, 4H), 2.58 (m, 4H), 4.61 (m, 1H), 9.77 (s, 2H). 13C NMR δ 26.2, 39.9, 86.9, 200.0.
Name
sodium 1,7-dihydroxy-4-nitro-heptane-1,7-disulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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